1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a piperidinyl ethyl group
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyridazinone core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyridazinones with different substituents. These compounds share a common core structure but differ in their side chains and functional groups, which can significantly affect their biological activity and chemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13-16-11-21-25(15-7-5-14(20)6-8-15)18(16)19(27)24(22-13)12-17(26)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHLZBMFOWAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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